Sodium cobaltic cyanide

Description

Properties

IUPAC Name |

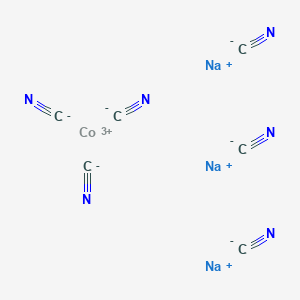

trisodium;cobalt(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJMEAQCFXLHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00930777 | |

| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14039-23-7 | |

| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hexacyanocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Techniques

Conventional Synthetic Routes for Hexacyanocobaltate(III) Complexes

Conventional methods for the synthesis of hexacyanocobaltate(III) complexes, including the sodium salt, are typically performed in aqueous solutions and rely on two primary strategies: the oxidation of a cobalt(II) salt in the presence of cyanide ions, or a precipitation reaction using a pre-formed hexacyanocobaltate(III) salt.

The most common approach involves the reaction of a water-soluble cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate, with a stoichiometric excess of sodium cyanide in an aqueous medium. The initial product is the hexacyanocobaltate(II) complex, [Co(CN)₆]⁴⁻, which is highly sensitive to oxidation. This intermediate is then oxidized to the stable cobalt(III) complex, [Co(CN)₆]³⁻. This oxidation can be achieved by bubbling air or oxygen through the solution or by using a chemical oxidizing agent like hydrogen peroxide. google.com The final product, sodium hexacyanocobaltate(III), can then be isolated by crystallization.

Another conventional route is a precipitation method, often used for preparing various metal hexacyanocobaltates. This technique starts with an alkali metal hexacyanocobaltate(III), such as potassium hexacyanocobaltate(III), which is dissolved in water. A solution containing the desired metal cation (in this case, a concentrated solution of a sodium salt) is then added. nih.gov While less direct for preparing the sodium salt itself, this method is fundamental in the synthesis of a wide range of double metal cyanide complexes. nih.govresearchgate.net

| Parameter | Oxidation Method | Precipitation Method |

|---|---|---|

| Cobalt Source | Cobalt(II) salt (e.g., CoCl₂, Co(NO₃)₂) | Alkali Hexacyanocobaltate(III) (e.g., K₃[Co(CN)₆]) |

| Cyanide Source | Sodium Cyanide (NaCN) | Internal to the complex |

| Key Process | Oxidation of Co(II) to Co(III) | Metathesis / Precipitation |

| Common Oxidants | Air, Oxygen, Hydrogen Peroxide google.com | Not applicable |

| Solvent | Water | Water nih.gov |

| Isolation | Crystallization | Filtration and drying researchgate.net |

Emerging Advanced Synthesis Approaches

Recent research has focused on developing advanced synthetic techniques that provide significant advantages over conventional methods, such as improved energy efficiency, reduced reaction times, and the ability to produce nanomaterials with tailored properties. These methods are often categorized as "green chemistry" approaches.

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state, often with minimal or no solvent. researchgate.net This approach is recognized as a sustainable and efficient method for producing various materials. While direct mechanochemical synthesis of sodium hexacyanocobaltate(III) is not widely documented, the technique has been successfully applied to its close structural analogues, the hexacyanoferrates (Prussian blue analogues). acs.org

The process involves milling a mixture of a cobalt-containing precursor and a cyanide source in a high-energy ball mill. The intense mechanical forces generated during milling facilitate the breakdown of the crystal lattice of the reactants, creating fresh surfaces and promoting solid-state diffusion and reaction. This solvent-free method can lead to rapid formation of the desired product and has been shown to be effective for producing sodium iron hexacyanoferrate for battery applications. acs.org Given the chemical and structural similarities between hexacyanoferrates and hexacyanocobaltates, mechanochemistry represents a highly promising advanced route for the synthesis of sodium hexacyanocobaltate(III). researchgate.netrsc.org

Sonochemical synthesis employs high-intensity ultrasound to drive chemical reactions in a liquid medium. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid. ijcce.ac.ir This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of highly reactive species and significantly accelerating reaction rates.

This technique has proven to be a powerful method for producing nano-sized metal-organic complexes and coordination polymers. ijcce.ac.irkashanu.ac.ir In the context of cobalt complexes, sonication of a solution containing cobalt precursors and ligands can yield nanostructured materials with uniform morphology and small particle size in significantly shorter reaction times compared to conventional methods. kashanu.ac.ir The application of ultrasound provides an effective means to synthesize nanostructured sodium hexacyanocobaltate(III) with high surface area, which can be advantageous for catalytic and energy storage applications.

Electrochemical synthesis offers a direct and controllable route for preparing coordination complexes by driving redox reactions at an electrode surface. mdpi.com For sodium hexacyanocobaltate(III), this method would typically involve the anodic oxidation of a cobalt metal electrode or a cobalt(II) species in an electrolyte solution containing a high concentration of sodium cyanide.

In this process, a controlled potential is applied to the anode, causing the cobalt to oxidize from Co(0) or Co(II) to Co(III). The newly formed Co(III) ions immediately react with the surrounding cyanide ions in the electrolyte to form the stable [Co(CN)₆]³⁻ complex. This method allows for precise control over the reaction rate and can be used to deposit thin films of the material onto conductive substrates or to produce the compound in bulk solution. The electrochemical properties of cobalt-rich Prussian blue analogues, which involve the Co³⁺/Co²⁺ redox couple, have been systematically studied, demonstrating the viability of electrochemical control in these systems. acs.org

Microwave-assisted synthesis (MAS) utilizes microwave energy to heat reactants efficiently and uniformly. Unlike conventional heating, where heat is transferred slowly from the outside in, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and homogeneous heating. mdpi.com This technique has been widely adopted as a "green" synthetic method because it dramatically reduces reaction times (from hours to minutes), often increases product yields, and improves purity. mdpi.comyoutube.com

The application of MAS to the synthesis of transition metal complexes has been shown to be highly effective. mdpi.com For the preparation of sodium hexacyanocobaltate(III), a mixture of a cobalt(II) salt and sodium cyanide in a polar solvent (like water or ethylene (B1197577) glycol) is irradiated with microwaves. The rapid heating accelerates the complexation and oxidation steps, leading to the swift formation of the final product. This method is particularly advantageous for high-throughput screening and the rapid production of materials. element-msc.ru

| Technique | Energy Source | Primary Advantage | Typical Reaction Time | Product Form |

|---|---|---|---|---|

| Mechanochemical | Mechanical (Milling) | Solvent-free, rapid acs.org | Minutes to Hours | Solid powder |

| Sonochemical | Ultrasound (Cavitation) | Nanomaterial synthesis, enhanced rates ijcce.ac.ir | Minutes to Hours | Nanoparticles/colloids |

| Electrochemical | Electric Potential | High purity, film deposition mdpi.com | Varies with scale | Bulk powder or thin film |

| Microwave-Assisted | Microwave Irradiation | Extremely rapid, high yield mdpi.com | Seconds to Minutes | Crystalline powder |

| Hydrothermal/Sol-Gel | Thermal (in Autoclave) | High crystallinity, morphology control researchgate.net | Hours to Days | Crystalline powder |

The hydrothermal assisted sol-gel method is a powerful technique for producing highly crystalline inorganic materials. This approach combines the benefits of sol-gel chemistry to create a homogeneous precursor network with the advantages of hydrothermal treatment to facilitate crystallization. nih.gov

The process can be envisioned in two stages. First, a sol-gel process is used to create a "cyanogel." researchgate.net This involves mixing molecular precursors, such as a soluble cobalt salt and a cyanide source, in a solution to form a colloidal suspension (sol). This sol then undergoes gelation to form a continuous, three-dimensional network (a gel) where the cobalt and cyanide ions are intimately mixed on a molecular level.

In the second stage, this gel is placed in a sealed autoclave and subjected to hydrothermal treatment—heating under high pressure in the presence of water. The elevated temperature and pressure significantly increase the solubility of the gel precursors and promote the crystallization process, yielding a well-defined, highly crystalline sodium hexacyanocobaltate(III) product. researchgate.net This method provides excellent control over the final product's particle size, morphology, and crystallinity. erpublication.orgmdpi.com

Preparation of Related Cobalt(III) Cyanide Complexes and Precursors

The synthesis of cobalt(III) cyanide complexes is often achieved through pathways that start with more readily available cobalt(II) salts. These methods rely on the oxidation of the cobalt center in the presence of cyanide ions, which act as stabilizing ligands for the cobalt(III) state.

Synthesis from Cobalt(II) Precursors and Oxidative Pathways

A primary route to cobalt(III) cyanide complexes involves the oxidation of cobalt(II) precursors in an aqueous solution containing an excess of a cyanide salt. The cobalt(II) ion is first complexed by the cyanide ions to form a cobalt(II) cyanide species, which is then oxidized to the more stable cobalt(III) complex.

Commonly employed cobalt(II) precursors include cobalt(II) chloride (CoCl₂) and cobalt(II) acetate (B1210297) (Co(CH₃COO)₂). The choice of precursor can influence the reaction kinetics and the purity of the final product.

Several oxidizing agents can be utilized to facilitate the conversion of Co(II) to Co(III). Atmospheric oxygen can serve as a mild oxidant. Bubbling air through an alkaline solution of a cobalt(II) salt and an alkali metal cyanide can lead to the formation of the hexacyanocobaltate(III) anion. google.com

For a more controlled and efficient oxidation, chemical oxidizing agents are often preferred. Hydrogen peroxide (H₂O₂) is a particularly effective oxidant in these syntheses. A typical procedure involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with an aqueous solution of sodium cyanide to form a cobalt(II) cyanide intermediate. Subsequent addition of hydrogen peroxide under controlled temperature conditions oxidizes the cobalt to the +3 state, yielding the hexacyanocobaltate(III) complex. google.com The reaction temperature is typically maintained in the range of 25-35 °C during the oxidation step. google.com

The general chemical transformation can be represented by the following equations:

Formation of the cobalt(II) cyanide complex: Co²⁺(aq) + 6CN⁻(aq) → [Co(CN)₆]⁴⁻(aq)

Oxidation to the cobalt(III) complex: 2[Co(CN)₆]⁴⁻(aq) + H₂O₂(aq) + 2H⁺(aq) → 2[Co(CN)₆]³⁻(aq) + 2H₂O(l)

The table below summarizes key parameters for a representative synthesis of a hexacyanocobaltate(III) salt using a cobalt(II) precursor and hydrogen peroxide.

| Parameter | Value/Condition |

| Cobalt(II) Precursor | Cobalt(II) chloride hexahydrate |

| Cyanide Source | Sodium cyanide solution |

| Oxidizing Agent | 30% Hydrogen peroxide |

| Reaction Temperature | 25–35 °C |

| Reaction Time (Oxidation) | 1 hour |

| Final Product Form | Light yellow crystals |

This table illustrates a typical synthesis based on the preparation of the analogous potassium salt. google.com

In Situ Cyanide Generation in Complex Formation

In certain synthetic strategies, the cyanide ligand is not added as a simple salt but is generated in situ from a more complex organic molecule. This approach can offer unique pathways to novel cobalt(III) cyanide complexes.

One documented method involves the decomposition of the radical anion of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). In a reaction involving cobalt(II) acetate, potassium TCNQ (KTCNQ), and a Schiff base ligand such as N,N′-bis(salicylidene)-1,2-cyclohexanediamine (salency), the cyanide groups are generated from the decomposition of the TCNQ radical anion, with the participation of the cobalt(II) ion. This process leads to the formation of a dicyano cobalt(III) complex. rsc.org

The reaction can be summarized as follows: Co(CH₃COO)₂ + KTCNQ + H₂salency → K[Co(salency)(CN)₂] + byproducts

This method demonstrates a sophisticated approach where the cobalt(II) center not only gets oxidized to cobalt(III) but also actively participates in the generation of its own cyanide ligands from a complex organic precursor.

Control over Crystal Growth and Morphology during Synthesis

The control of crystal size and shape is a critical aspect of materials science, as these properties can significantly influence the bulk characteristics and applications of a crystalline compound. For sodium cobaltic cyanide and related coordination complexes, several factors during the synthesis and crystallization process can be manipulated to control the final crystal morphology.

Temperature and supersaturation are also key parameters in controlling crystallization. The rate of cooling or solvent evaporation, which dictates the level of supersaturation, can have a profound effect on whether a system produces a few large crystals or many small ones. semanticscholar.org The temperature not only affects the solubility of the compound but can also influence the kinetics of crystal growth on different crystallographic faces. iastate.edu

The presence of additives or "habit modifiers" can also be used to selectively inhibit or promote growth on specific crystal faces. These molecules adsorb to particular surfaces of the growing crystal, blocking the addition of further growth units and thus slowing the growth of that face relative to others. While specific habit modifiers for this compound are not extensively documented in readily available literature, this is a general strategy employed in crystal engineering.

The table below outlines general parameters that can be adjusted to influence the crystal morphology of coordination compounds.

| Parameter | Effect on Crystal Morphology |

| Solvent System | The polarity and composition of the solvent can alter the relative growth rates of different crystal faces, leading to changes in crystal shape (e.g., from needles to plates). mdpi.comresearchgate.net |

| Temperature | Affects solubility and growth kinetics. Controlled cooling profiles can influence crystal size distribution. iastate.edu |

| Supersaturation | A primary driving force for crystallization. High supersaturation often leads to rapid nucleation and smaller crystals, while low supersaturation favors the growth of larger, more well-defined crystals. nih.govresearchgate.net |

| Additives/Impurities | Can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit. |

By carefully controlling these synthetic and crystallization parameters, it is possible to tailor the physical properties of this compound for specific applications.

Electronic Structure and Bonding Analysis

Oxidation State and Electronic Configuration of the Cobalt Center

Co(III) d⁶ Low-Spin Configuration

In sodium cobaltic cyanide, the cobalt atom exists in a +3 oxidation state. A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To achieve a +3 charge, it loses three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electronic configuration of [Ar] 3d⁶ for the Co(III) ion.

The cyanide ion (CN⁻) is a strong-field ligand. When six of these ligands surround the Co(III) ion in an octahedral geometry, they cause a significant splitting of the d-orbitals. This large energy gap between the lower and higher energy d-orbitals forces the six d-electrons to pair up in the lower energy orbitals. This arrangement is known as a low-spin configuration. Consequently, the electronic configuration of the Co(III) center in the [Co(CN)₆]³⁻ complex is t₂g⁶ e_g⁰. byjus.comchegg.comdoubtnut.com

| Property | Description |

| Central Metal Ion | Cobalt (Co) |

| Oxidation State | +3 |

| Electronic Configuration of Co atom | [Ar] 3d⁷ 4s² |

| Electronic Configuration of Co(III) ion | [Ar] 3d⁶ |

| Ligand Type | Cyanide (CN⁻) - Strong Field |

| Complex Configuration | Low-Spin |

| d-orbital electron distribution | t₂g⁶ e_g⁰ |

Diamagnetic Nature Elucidation

The diamagnetic nature of this compound is a direct consequence of its low-spin d⁶ electronic configuration. In this state, all six d-electrons are paired within the lower energy t₂g orbitals. byjus.comchegg.com With no unpaired electrons present, the complex does not possess a net magnetic moment and is therefore repelled by an external magnetic field, a characteristic property of diamagnetic substances. researchgate.netchegg.com This lack of unpaired electrons is a key feature that distinguishes it from paramagnetic cobalt complexes, which possess unpaired electrons.

Ligand Field Theory and Crystal Field Theory Applications

Ligand field theory (LFT) and crystal field theory (CFT) provide a framework for understanding the bonding and electronic structure of the [Co(CN)₆]³⁻ ion.

Octahedral Ligand Field Splitting in [Co(CN)₆]³⁻

According to crystal field theory, in an octahedral complex such as [Co(CN)₆]³⁻, the five degenerate d-orbitals of the central metal ion are split into two distinct energy levels by the electrostatic field of the surrounding ligands. The d_x²-y² and d_z² orbitals, which point directly towards the ligands, experience greater repulsion and form the higher energy e_g set. The d_xy, d_yz, and d_xz orbitals, which are directed between the ligands, experience less repulsion and constitute the lower energy t₂g set. byjus.comlibretexts.org The energy difference between these two sets is known as the crystal field splitting energy (Δo). libretexts.org

Role of Cyanide as a Strong Field Ligand and π-Backbonding Interactions

The cyanide ion (CN⁻) is positioned high in the spectrochemical series, indicating that it is a strong-field ligand. This is attributed to its ability to act as both a strong σ-donor and a good π-acceptor. researchgate.netlibretexts.org The carbon atom of the cyanide ligand donates a lone pair of electrons to an empty orbital on the cobalt ion, forming a strong σ-bond. researchgate.net

Furthermore, the cyanide ligand possesses empty π* antibonding orbitals. The filled t₂g orbitals of the cobalt(III) ion, which have the correct symmetry, can overlap with these empty π* orbitals on the cyanide ligands. This interaction allows for the donation of electron density from the metal back to the ligands, a phenomenon known as π-backbonding. researchgate.netyoutube.com This back-donation strengthens the metal-ligand bond and increases the magnitude of the crystal field splitting energy (Δo). youtube.com

| Interaction Type | Description |

| σ-Donation | The carbon atom of the CN⁻ ligand donates a lone pair of electrons to an empty orbital on the Co(III) ion, forming a strong sigma bond. |

| π-Backbonding | The filled t₂g orbitals of the Co(III) ion donate electron density back to the empty π* antibonding orbitals of the CN⁻ ligands, strengthening the metal-ligand bond. |

Ligand Field Stabilization Energy (LFSE) Quantitation

The Ligand Field Stabilization Energy (LFSE) is the net energy decrease resulting from the placement of d-electrons in the split d-orbitals in a ligand field compared to a spherical field. For a low-spin d⁶ octahedral complex like [Co(CN)₆]³⁻, all six electrons occupy the t₂g orbitals, which are stabilized by -0.4 Δo each, while the e_g orbitals remain unoccupied.

The LFSE can be calculated using the following formula: LFSE = (number of electrons in t₂g orbitals × -0.4 Δo) + (number of electrons in e_g orbitals × +0.6 Δo)

For [Co(CN)₆]³⁻: LFSE = (6 × -0.4 Δo) + (0 × +0.6 Δo) = -2.4 Δo

Since there are three pairs of electrons in the t₂g orbitals, the total energy also includes the pairing energy (P). For a low-spin d⁶ configuration, there are three electron pairs, whereas in a high-spin configuration, there would only be one. Therefore, the stabilization energy is often expressed considering the pairing energy. The significant negative LFSE value contributes to the high stability of the hexacyanocobaltate(III) complex. doubtnut.comdoubtnut.comaskfilo.com

Molecular Orbital Theory and Covalent Character

The bonding in the [Co(CN)₆]³⁻ anion is effectively described by the formation of molecular orbitals (MOs) from the atomic orbitals of the central Co³⁺ ion and the fragment orbitals of the six cyanide (CN⁻) ligands.

The covalent nature of the Co-C bond arises from a synergistic combination of sigma (σ) and pi (π) interactions. youtube.com This involves electron donation from the ligand to the metal and back-donation from the metal to the ligand.

σ-Donation: The primary interaction is the donation of electron density from the highest occupied molecular orbital (HOMO) of the cyanide ligand into the empty e₉ orbitals (dₓ²-y² and d₂²) of the Co³⁺ ion. youtube.com This forms a strong Co-C σ bond. Each of the six cyanide ligands contributes a pair of electrons, forming twelve bonding electrons in total that occupy the a₁₉, t₁ᵤ, and e₉ molecular orbitals.

This dual-bonding mechanism, where the ligand acts as a σ-donor and a π-acceptor, is characteristic of strong-field ligand complexes and accounts for the high covalent character of the bonds. youtube.com

Modern quantum chemistry methods, such as Density Functional Theory (DFT), are employed to provide a quantitative description of the electronic structure of complexes like [Co(CN)₆]³⁻. fu-berlin.de These computational studies allow for a detailed analysis of the composition of the molecular orbitals.

Population analysis techniques, such as the Löwdin method, are used to partition the calculated electron density among the constituent atoms, offering insights into orbital mixing and covalency. faccts.deq-chem.comq-chem.com This analysis quantifies the contribution of specific atomic orbitals, like the cobalt 3d orbitals, to the final molecular orbitals. acs.org For [Co(CN)₆]³⁻, such an analysis would reveal that the lower-energy t₂₉ MOs, while predominantly metal-based, have a significant contribution from the ligand π* orbitals due to backbonding. Conversely, the higher-energy e₉* (antibonding) MOs would show a substantial contribution from the metal e₉ atomic orbitals.

The table below illustrates a hypothetical output from a Löwdin population analysis, showing the percentage contribution of the cobalt 3d orbitals to the key molecular orbitals involved in bonding.

Table 1: Hypothetical Löwdin Population Analysis for [Co(CN)₆]³⁻

| Molecular Orbital (Symmetry) | Primary Character | Calculated Co 3d Contribution (%) | Calculated Ligand Contribution (%) |

|---|---|---|---|

| t₂₉ | Bonding (π) | 75% | 25% |

| e₉ | Bonding (σ) | 40% | 60% |

| e₉ | Antibonding (σ) | 60% | 40% |

Influence of Spin State and Electronic Transitions

The electronic configuration of the Co³⁺ ion within the strong ligand field created by the six cyanide ligands directly influences the complex's magnetic properties and its interaction with electromagnetic radiation.

The central cobaltic ion (Co³⁺) possesses a 3d⁶ electronic configuration. In an octahedral environment, the d-orbitals split into two energy levels: a lower-energy t₂₉ set and a higher-energy e₉ set. Cyanide is a strong-field ligand, meaning it causes a large energy separation (Δₒ) between these levels. stackexchange.com This splitting energy is greater than the energy required to pair electrons. Consequently, all six d-electrons occupy the lower-energy t₂₉ orbitals, resulting in a low-spin configuration of t₂₉⁶e₉⁰. stackexchange.comyoutube.com With no unpaired electrons, the [Co(CN)₆]³⁻ complex is diamagnetic. youtube.com

The electronic absorption spectrum of [Co(CN)₆]³⁻ is characterized by several distinct bands corresponding to electronic transitions. acs.org Due to the low-spin d⁶ configuration, the ground state of the complex is ¹A₁₉. The observed bands in the UV-visible spectrum are primarily due to spin-allowed d-d transitions and more intense charge-transfer transitions. acs.orgsemanticscholar.org

d-d Transitions: These involve the promotion of an electron from the filled t₂₉ orbitals to the empty e₉ orbitals. For a d⁶ low-spin complex, the two lowest energy spin-allowed transitions are from the ¹A₁₉ ground state to the ¹T₁₉ and ¹T₂₉ excited states. acs.orgsemanticscholar.org These transitions are Laporte-forbidden and thus typically have low intensity. acs.org

Charge-Transfer Transitions: A more intense feature in the spectrum is the ligand-to-metal charge transfer (LMCT) band. acs.org This transition involves the excitation of an electron from a ligand-based molecular orbital to an empty metal d-orbital (specifically the e₉* level).

The table below summarizes the key electronic transitions observed for the hexacyanocobaltate(III) ion.

Table 2: Electronic Transitions for [Co(CN)₆]³⁻

| Transition | Assignment | Approximate Wavelength (nm) | Character |

|---|---|---|---|

| ¹A₁₉ → ¹T₁₉ | d-d | 311 | Metal-centered |

| ¹A₁₉ → ¹T₂₉ | d-d | 260 | Metal-centered |

| ¹A₁₉ → ¹T₁ᵤ | LMCT | ~200 | Ligand-to-Metal Charge Transfer |

Coordination Chemistry and Advanced Ligand Field Concepts

Coordination Geometry and Stereochemistry of Hexacyanocobaltate(III)

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a coordination complex exhibiting a well-defined and highly symmetrical structure. The central cobalt(III) ion is surrounded by six cyanide ligands, resulting in an octahedral geometry. physicsandmathstutor.comyoutube.com This arrangement places the six cyanide ligands at the vertices of an octahedron, with the cobalt ion at the center.

In this octahedral configuration, the C-Co-C bond angles between adjacent cyanide ligands are approximately 90°, while the bond angle between diametrically opposed ligands is 180°. scispace.com The cobalt-carbon (Co-C) and carbon-nitrogen (C≡N) bond lengths are consistent and characteristic of the strong covalent interaction between the cobalt ion and the cyanide ligands. The cyanide ligands are monodentate, coordinating to the cobalt center through the carbon atom.

Due to the symmetrical nature of the octahedral field and the identical nature of all six ligands, the [Co(CN)₆]³⁻ complex does not exhibit geometric isomerism. Furthermore, as a result of its high symmetry (Oh point group), the complex is achiral and does not have any stereoisomers. The electronic configuration of the d⁶ Co(III) center in a strong ligand field, as provided by the cyanide ligands, results in a low-spin complex with all electrons paired in the t₂g orbitals. This diamagnetic nature is a key characteristic of the hexacyanocobaltate(III) ion.

| Structural Feature | Description |

|---|---|

| Coordination Number | 6 |

| Geometry | Octahedral |

| Point Group | Oh |

| Adjacent C-Co-C Bond Angle | ~90° scispace.com |

| Opposite C-Co-C Bond Angle | 180° scispace.com |

| Isomerism | None (no geometric or optical isomers) |

| Chirality | Achiral |

Spectrochemical Series Positioning of the Cyanide Ligand

The spectrochemical series is an empirically determined sequence that ranks ligands based on their ability to cause d-orbital splitting in a transition metal complex. allen.infiveable.me This splitting, denoted as Δ, is a central concept in ligand field theory and explains many of the electronic and magnetic properties of coordination compounds. wikipedia.org The cyanide ion (CN⁻) is positioned very high in this series, indicating it is a strong-field ligand. allen.inwikipedia.org

The general order of the spectrochemical series is: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ ≈ H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO

The strong-field nature of the cyanide ligand is attributed to its excellent σ-donating and π-accepting capabilities. wikipedia.orgdoubtnut.com The carbon atom of the cyanide ion donates a lone pair of electrons to an empty d-orbital on the metal center, forming a strong σ-bond. doubtnut.com Concurrently, the empty π* antibonding orbitals of the cyanide ligand can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. allen.in This back-donation strengthens the metal-ligand bond and significantly increases the magnitude of the d-orbital splitting energy (Δ). ionicviper.org

For the hexacyanocobaltate(III) complex, the large Δ value induced by the six cyanide ligands results in a low-spin d⁶ configuration. The energy gap between the t₂g and eg orbitals is substantial enough to force the pairing of all six d-electrons in the lower energy t₂g orbitals. This contrasts with weak-field ligands, which would result in a high-spin configuration with unpaired electrons in the eg orbitals. fiveable.mestudy.com The position of the cyanide ligand in the spectrochemical series is therefore crucial in determining the magnetic properties and electronic spectra of its complexes. fiveable.me

Comparative Coordination Chemistry with Isoelectronic and Isovalent Hexacyanometallates

The study of isoelectronic (same number of electrons) and isovalent (same charge on the central metal ion) complexes provides valuable insights into the trends in bonding, stability, and reactivity. The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, can be compared with other hexacyanometallate complexes to understand the influence of the central metal atom.

Hexacyanoferrate(II), [Fe(CN)₆]⁴⁻: This complex is isoelectronic with [Co(CN)₆]³⁻, as both Fe(II) and Co(III) have a d⁶ electron configuration. Both complexes are diamagnetic and feature a low-spin configuration due to the strong field of the cyanide ligands. However, there are notable differences. The lower nuclear charge of Fe(II) compared to Co(III) results in a slightly weaker attraction for the ligand electrons. This can be observed in slightly longer metal-ligand bond lengths in the ferrocyanide complex. The stability of these complexes is exceptionally high, but [Co(CN)₆]³⁻ is generally considered to be kinetically more inert than [Fe(CN)₆]⁴⁻.

Hexacyanochromate(III), [Cr(CN)₆]³⁻: This complex is isovalent with [Co(CN)₆]³⁻, with the central metal ion in the +3 oxidation state. However, Cr(III) has a d³ electron configuration. This results in a paramagnetic complex with three unpaired electrons in the t₂g orbitals. The ligand field stabilization energy (LFSE) for a d³ system in an octahedral field is high, contributing to the stability of the complex. While both are stable, the electronic properties, particularly the magnetic behavior and electronic absorption spectra, are fundamentally different due to the different number of d-electrons. nih.gov

| Property | [Co(CN)₆]³⁻ | [Fe(CN)₆]⁴⁻ | [Cr(CN)₆]³⁻ |

|---|---|---|---|

| Central Metal Ion | Co(III) | Fe(II) | Cr(III) |

| d-Electron Configuration | d⁶ | d⁶ | d³ |

| Spin State | Low-spin | Low-spin | High-spin (t₂g³) |

| Magnetic Properties | Diamagnetic | Diamagnetic | Paramagnetic |

| Relationship | - | Isoelectronic | Isovalent |

Ligand Modifications and Derivatization Studies (e.g., Pentacyanocobaltate)

Modifying the ligand sphere of hexacyanocobaltate(III) by replacing one or more cyanide ligands can lead to a diverse range of complexes with altered chemical and physical properties. A prominent example of such derivatization is the formation of pentacyanocobaltate complexes.

The pentacyanocobaltate(II) anion, [Co(CN)₅]³⁻, is a well-studied derivative. wikipedia.org It is typically generated in aqueous solution by the reduction of a cobalt(II) salt in the presence of excess cyanide. wikipedia.org This d⁷ complex is known for its reactivity, particularly its ability to activate small molecules. For instance, it reacts with molecular hydrogen to form a hydrido complex, [Co(CN)₅H]³⁻. wikipedia.org

Substitution of a cyanide ligand in [Co(CN)₆]³⁻ with another ligand, such as water, leads to the formation of aquapentacyanocobaltate(III), [Co(CN)₅(H₂O)]²⁻. The kinetics and mechanisms of these substitution reactions have been extensively investigated. The introduction of a different ligand breaks the octahedral symmetry, leading to changes in the electronic spectrum and reactivity of the complex. These studies on ligand-modified cyanocobaltates are crucial for understanding the fundamental principles of inorganic reaction mechanisms and for the rational design of catalysts and functional materials.

Supramolecular Interactions in Coordination Environments

While the primary coordination sphere of hexacyanocobaltate(III) is defined by strong covalent bonds, weaker, non-covalent interactions play a significant role in the solid-state structure and solution behavior of its salts. These supramolecular interactions, including hydrogen bonding and ion pairing, are crucial in dictating the crystal packing and can influence the properties of the material. nih.gov

Furthermore, the highly charged nature of the [Co(CN)₆]³⁻ anion leads to strong electrostatic interactions with counterions in both the solid state and in solution. The nature of the cation can influence the solubility and the crystal structure of the resulting salt. The study of these supramolecular interactions is essential for crystal engineering and the design of novel materials based on hexacyanometallate building blocks, such as coordination polymers and frameworks. researchgate.net

Spectroscopic Characterization and Advanced Computational Studies

X-ray Spectroscopy Applications

Soft X-ray spectroscopy offers an element-specific probe into the electronic structure of materials. By tuning the X-ray energy to the absorption edges of cobalt (Co L-edge) and nitrogen (N K-edge), detailed information about the occupied and unoccupied molecular orbitals and the nature of the Co-CN bond can be obtained. For aqueous [Co(CN)₆]³⁻, these studies have been performed using techniques such as liquid-jet and flow-cell systems to mitigate sample damage. core.ac.uk

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out technique that provides information on low-energy elementary excitations. uu.nlaps.orgaps.org In the context of sodium cobaltic cyanide, RIXS can map out the d-d excitations with high resolution, providing a detailed picture of the ligand field splitting. core.ac.uk The technique is a two-step process where a core electron is excited to an unoccupied state by an incoming photon, followed by the decay of another electron to fill the core hole, emitting a second photon. aps.org The energy difference between the incident and emitted photons corresponds to the energy of an elementary excitation, such as a d-d transition. core.ac.uk

Non-resonant X-ray Emission (XE) spectroscopy probes the occupied electronic states of a material. core.ac.uk For [Co(CN)₆]³⁻, XE can help characterize the molecular orbitals with significant metal character. core.ac.uk

Resonant Photoemission (RPE) spectroscopy is particularly useful for identifying the character of molecular orbitals and the extent of metal-ligand orbital overlap. core.ac.uk By exciting at the Co L-edge and N K-edge resonances, RPE spectra help to qualitatively determine the binding energies of orbitals and assign their respective metal and ligand characters, which can be supplemented by Density Functional Theory (DFT) calculations. core.ac.uk

X-ray Absorption Spectroscopy (XAS) is a primary technique for probing the unoccupied electronic structure. The spectra can be recorded in different modes, including Partial Fluorescence Yield (PFY-XA) and Partial Electron Yield (PEY-XA). These methods have been successfully applied to the [Co(CN)₆]³⁻ ion in solution. core.ac.uk Computational simulations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), have been shown to reproduce the experimental PFY-XA and PEY-XA spectra accurately, allowing for a detailed assignment of spectral features. core.ac.uknih.gov

The element-specific nature of XAS allows for the separate investigation of the cobalt center and the cyanide ligand by tuning the incident X-ray energy.

Cobalt L-edge: The Co L-edge spectrum arises from the excitation of Co 2p electrons into unoccupied d-orbitals (2p → 3d transitions). nih.gov The spectrum for [Co(CN)₆]³⁻ is split by spin-orbit coupling into the L₃ edge and the L₂ edge. The steady-state spectrum shows a peak at the L₃ edge centered at 782.1 eV, with a smaller peak at 784.7 eV. nih.gov The L₂ edge is less intense and is centered around 796.6 eV and 799.8 eV. nih.gov TD-DFT calculations have been used to model these spectra, providing insight into the ligand field and the nature of the unoccupied orbitals with Co 3d character. nih.gov The comparison between experimental and calculated spectra allows for the quantification of σ and π bonding interactions. core.ac.uk

Nitrogen K-edge: The N K-edge spectrum results from the excitation of N 1s electrons into unoccupied molecular orbitals. For [Co(CN)₆]³⁻, the spectrum features a prominent broad peak centered at approximately 399.5 eV, which is attributed to electronic transitions from the N 1s orbitals to the unoccupied π* molecular orbitals arising from the cyanide ligands. nih.gov A shoulder is also observed at a lower energy of 398.6 eV. nih.gov The intensity of the π* features in both the Co L-edge and N K-edge spectra provides a direct measure of the strength of the π-backbonding interaction between the Co(III) center and the CN⁻ ligands. core.ac.uk

Table 1: X-ray Absorption Spectral Features for [Co(CN)₆]³⁻ Data sourced from Lalithambika et al. (2021) and Fondell et al. (2021).

| Edge | Peak Center (eV) | Assignment |

|---|---|---|

| Co L₃-edge | 782.1 | Co 2p → unoccupied eg* orbitals |

| 784.7 | Higher energy feature | |

| Co L₂-edge | 796.6 | Co 2p → unoccupied eg* orbitals |

| 799.8 | Higher energy feature | |

| N K-edge | 398.6 (shoulder) | N 1s → π* molecular orbitals |

| 399.5 | N 1s → π* molecular orbitals |

UV-Visible Electronic Absorption Spectroscopy

The aqueous solution of this compound appears pale yellow, which is a consequence of its electronic absorption properties in the visible range. libretexts.org As a low-spin d⁶ complex with strong-field cyanide ligands, [Co(CN)₆]³⁻ exhibits a large crystal field splitting energy (Δₒ). This large energy gap pushes the primary d-d absorption bands to higher energies (shorter wavelengths), specifically into the violet and near-ultraviolet regions of the spectrum. libretexts.orgchegg.com The compound absorbs violet light, and its perceived color is the complementary color, yellow. libretexts.orgdoubtnut.com

The UV-Vis spectrum of the hexacyanocobaltate(III) ion is characterized by two weak bands at higher energies and a more intense charge-transfer band at a shorter wavelength. nih.govacs.org The two weaker bands are assigned to metal-centered, spin-allowed but Laporte-forbidden d-d transitions. nih.govacs.org For the low-spin d⁶ configuration of Co(III) in an octahedral field, the ground state is ¹A₁g. The two lowest energy singlet-singlet transitions are therefore to the ¹T₁g and ¹T₂g excited states. nih.govacs.org

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

Because these transitions are symmetry-forbidden in a perfect octahedral geometry, their observed intensity is relatively low and is gained through a vibronic coupling mechanism, where molecular vibrations momentarily break the centrosymmetry of the complex. nih.govacs.org A very weak shoulder, sometimes observed on the tail of the absorption bands, is attributed to a spin-forbidden singlet-to-triplet transition (¹A₁g → ³T₁g), which gains intensity through both vibronic and spin-orbit coupling. nih.govacs.org The strong-field nature of the cyanide ligand results in a large Δₒ, placing the first d-d transition (¹A₁g → ¹T₁g) at a high energy, corresponding to an absorption maximum in the near-UV region around 313 nm (32,000 cm⁻¹). nih.govacs.org Another absorption occurs at an even shorter wavelength of 260 nm (38,500 cm⁻¹), corresponding to the ¹A₁g → ¹T₂g transition. nih.govacs.org

Table 2: Electronic Transitions for [Co(CN)₆]³⁻ in Aqueous Solution Data sourced from D'Angelo et al. (2023).

| Wavelength (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment | Transition Type |

|---|---|---|---|---|

| ~313 | ~32,000 | ~200 | ¹A₁g → ¹T₁g | Metal-centered (d-d) |

| ~260 | ~38,500 | ~130 | ¹A₁g → ¹T₂g | Metal-centered (d-d) |

| Shoulder | - | Low | ¹A₁g → ³T₁g | Metal-centered (spin-forbidden) |

| <260 | >38,500 | High | - | Charge Transfer (CT) |

Identification of Charge Transfer Transitions

In the electronic absorption spectrum of this compound, Na₃[Co(CN)₆], the intense absorptions are dominated by charge-transfer (CT) transitions rather than the weaker d-d transitions. Given the Co(III) center, which has a d⁶ electronic configuration, and the cyanide ligands, these are classified as ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In this process, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, from the σ or π orbitals of the cyanide ligands) to a molecular orbital that is primarily metal-based (the empty e_g orbitals of the Co(III) ion). libretexts.org

The energy of these LMCT bands is dependent on several factors, including the oxidation state of the metal and the nature of the ligand. For Co(III), a relatively high oxidation state, the metal d-orbitals are at a lower energy, which facilitates the transfer of electrons from the ligand orbitals. This results in intense absorption bands, typically in the ultraviolet region. In related cyanide-bridged systems, such as cobalt hexacyanoferrate, charge transfer between the metal centers (e.g., Fe²⁺ → Co³⁺) is a key phenomenon that can be induced by external stimuli. rsc.orgnih.gov While this compound itself does not have a second metal center, the principles of electron transfer from the cyanide ligand to the cobalt center are the primary mechanism for its strong light absorption. libretexts.org These transitions are typically both spin- and Laporte-allowed, leading to their high intensity compared to d-d bands. libretexts.org

Contributions of Vibronic Coupling and Spin-Orbit Coupling to Spectral Features

The fine structure and broadening of spectral features in this compound are influenced by several factors, including vibronic and spin-orbit coupling.

Vibronic Coupling: This phenomenon, also known as the pseudo-Jahn-Teller effect in some contexts, involves the interaction between electronic states and vibrational modes of the molecule. nih.gov In cyanide-bridged complexes, the nuclear coordinates of the bridging cyanide ligand can strongly influence the donor-acceptor coupling, and this principle extends to the interaction between the cyanide ligands and the central cobalt atom in [Co(CN)₆]³⁻. nih.goviaea.org The coupling of electronic transitions to the vibrational modes, particularly the C≡N stretching mode, can lead to a progression of vibrational fine structure on the electronic absorption bands or contribute to band broadening. This means that an electronic transition is accompanied by a simultaneous change in the vibrational state of the molecule. nih.gov

Spin-Orbit Coupling: This relativistic effect describes the interaction between an electron's spin angular momentum and its orbital angular momentum. The magnitude of spin-orbit coupling increases significantly with the nuclear charge of the atom. youtube.com For a low-spin d⁶ Co(III) ion in a perfect octahedral environment like [Co(CN)₆]³⁻, the ground state is a non-degenerate ¹A₁_g term. In this state, the orbital angular momentum is quenched, minimizing first-order spin-orbit coupling effects. researchgate.net However, spin-orbit coupling can still play a role by mixing the ground state with excited states that do possess orbital angular momentum (e.g., triplet states like ³T₁_g and ³T₂_g). This mixing can provide intensity to formally spin-forbidden d-d transitions (singlet-to-triplet) and can influence the splitting of energy levels in excited states, thereby affecting the details of the absorption spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding in this compound. The spectra are dominated by vibrations associated with the cyanide ligand and the Co-C bonds.

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, assuming an ideal octahedral (O_h) symmetry, has several IR- and Raman-active vibrational modes. The most prominent and widely studied of these are the cyanide stretching vibrations, ν(C≡N). acs.orgresearchgate.net Other important vibrations include the Co-C stretching and Co-C-N bending modes, which occur at lower frequencies. Raman spectroscopy is particularly useful for probing the totally symmetric vibrations, which are often weak or forbidden in the IR spectrum for centrosymmetric molecules. acs.org

Assignment and Analysis of Cyanide Stretching Frequencies

The cyanide stretching frequency, ν(C≡N), is highly sensitive to the electronic environment and bonding within the complex. In free cyanide ion (CN⁻), this vibration occurs around 2080 cm⁻¹. When cyanide acts as a ligand, the frequency shifts. For terminal cyanide ligands in hexacyanometalates, the ν(C≡N) stretching modes are typically observed in the 2000-2200 cm⁻¹ region. nih.gov

In related cobalt Prussian blue analogues, the position of the C≡N stretching band is used as a diagnostic tool to determine the oxidation states of the metal ions. nih.gov For instance, the stretching mode for Fe(II)-CN-Co(III) is found at a different frequency than that for Fe(III)-CN-Co(III). nih.gov In the case of this compound, where all cyanides are equivalent and bound to Co(III), a strong and sharp absorption peak is observed in the IR spectrum corresponding to the T₁_u stretching mode. Raman spectra typically show a very intense peak corresponding to the symmetric A₁_g stretching mode. researchgate.net The high frequency of the ν(C≡N) band in [Co(CN)₆]³⁻ compared to free CN⁻ is attributed to the kinematic coupling and the strong sigma-donation from the cyanide ligand to the cobalt(III) ion.

Table 1: Typical Vibrational Frequencies for Hexacyanocobaltate(III) Note: Frequencies can vary slightly based on the cation and solid-state packing effects.

| Vibrational Mode | Symmetry | Technique | Approximate Frequency (cm⁻¹) |

| C≡N Stretch | A₁_g | Raman | 2155 |

| C≡N Stretch | E_g | Raman | 2145 |

| C≡N Stretch | T₁_u | Infrared | 2143 |

Probing Coordination Environment and Intermolecular Interactions

The precise frequency of the cyanide stretch is an excellent probe of the coordination environment. nih.gov The strong electric field of the Co(III) cation causes a significant blue shift (increase in frequency) of the ν(C≡N) band compared to complexes with divalent metals. This is explained by the "Internal Vibrational Stark Effect" (IVSE) model, where the electric field of the cation influences the vibrational potential of the CN⁻ ligand. nih.gov

Furthermore, subtle shifts in the cyanide stretching frequency can reveal details about intermolecular interactions in the solid state. The nature of the counter-ion (e.g., Na⁺ vs. K⁺) and the presence of water of hydration can influence the crystal packing, leading to minor changes in the local symmetry and, consequently, splitting or shifting of the vibrational bands. In complex materials like Prussian blue analogues, these shifts are critical for tracking ion intercalation and redox processes within the framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating this compound in both solution and the solid state. While ¹³C and ¹⁵N NMR can provide information on the cyanide ligands, ⁵⁹Co NMR is particularly powerful for directly probing the metal center. huji.ac.ilaiinmr.com

This compound contains the diamagnetic Co(III) ion (a low-spin d⁶ configuration), which makes it amenable to high-resolution NMR studies. aiinmr.com Paramagnetic cobalt species, such as Co(II), typically result in extremely broad signals that are difficult or impossible to observe with standard high-resolution NMR spectrometers. huji.ac.il

⁵⁹Co NMR Studies for Electronic and Magnetic Probing

The ⁵⁹Co nucleus has a spin of 7/2 and a natural abundance of 100%, making it a highly receptive nucleus for NMR spectroscopy. huji.ac.il However, its large quadrupole moment means that the resulting NMR signals are very sensitive to the symmetry of the local electronic environment. aiinmr.com

In the highly symmetric octahedral environment of the [Co(CN)₆]³⁻ anion, the electric field gradient at the nucleus is small, resulting in a relatively sharp NMR signal. huji.ac.il In fact, the potassium salt, K₃[Co(CN)₆], is the internationally recognized reference standard for ⁵⁹Co NMR, with its chemical shift set to 0 ppm. aiinmr.compascal-man.com The sodium salt exhibits a very similar chemical shift.

Key parameters from ⁵⁹Co NMR provide detailed electronic and magnetic information:

Chemical Shift (δ): The ⁵⁹Co chemical shift spans an enormous range of over 18,000 ppm, making it exceptionally sensitive to the nature of the coordinating ligands and the electronic structure of the cobalt center. aiinmr.com For [Co(CN)₆]³⁻, the chemical shift near 0 ppm is characteristic of a low-spin Co(III) in a strong-field cyanide environment.

Quadrupolar Coupling: In the solid state, the interaction of the ⁵⁹Co nuclear quadrupole moment with the local electric field gradient provides detailed information about the symmetry of the cobalt site. Even small distortions from perfect octahedral symmetry lead to significant line broadening or complex spectral patterns that can be analyzed to understand crystal packing and local structure. nih.govnih.gov

These studies confirm the diamagnetic, low-spin d⁶ electronic configuration of the cobalt(III) center and provide a precise measure of its highly symmetric coordination environment. huji.ac.ilaiinmr.com

Table 2: Properties of the ⁵⁹Co Nucleus for NMR Spectroscopy

| Property | Value |

| Natural Abundance | 100% |

| Spin (I) | 7/2 |

| Gyromagnetic Ratio (MHz/T) | 10.05 |

| Quadrupole Moment (m²) | +0.42 x 10⁻²⁸ |

| Reference Compound | K₃[Co(CN)₆] (δ = 0 ppm) |

¹H and ¹³C NMR for Ligand Characterization in Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, serves as an indispensable tool for the structural elucidation and characterization of ligands in derivatives of cobalt(III) cyanide complexes. As the central Co(III) ion in a low-spin d⁶ configuration, such as in the hexacyanocobaltate(III) anion, is diamagnetic, it does not typically induce the significant paramagnetic shifting or broadening often seen in complexes with unpaired electrons. nih.gov This allows for the acquisition of high-resolution NMR spectra, enabling detailed analysis of the ligand environment.

In derivatives where one or more cyanide ligands are replaced by organic moieties, ¹H NMR provides precise information about the proton environment of the new ligands. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of atoms and the stereochemical relationships between protons. For instance, in cobalt(III)-cyclopentadienyl complexes containing N,N-heteroaromatic bidentate ligands, the ¹H NMR signals for the ligand protons shift upon coordination to the cobalt center, providing evidence of complex formation. nih.gov The integration of these signals confirms the stoichiometry of the ligands.

Similarly, ¹³C NMR spectroscopy is used to probe the carbon framework of the coordinated organic ligands. rsc.org The chemical shifts of carbon atoms are sensitive to their electronic environment, which changes upon coordination to the cobalt(III) center. For example, in cobalt(III) complexes with Schiff base ligands derived from pyridoxal, distinct signals in the ¹³C NMR spectrum can be assigned to the imine carbon, aromatic carbons, and other carbons within the ligand structure, confirming its covalent framework. mdpi.com The characterization of K[Co(salency)(CN)₂]·CH₃OH, a derivative where a tetradentate "salency" ligand is present alongside two cyanide groups, relies on such spectroscopic techniques to confirm the coordination of the larger organic ligand. rsc.org

The following table provides representative ¹H NMR data for a synthesized cobalt(III) complex derivative, illustrating the characterization of its organic ligands.

| Assignment | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| H₁ (bipy) | 9.72 | d | 5.00 |

| H₄ (bipy) | 8.38 | d | 7.62 |

| H₃ (bipy) | 8.29 | t | 7.29 |

| Hpara (PPh₃) | 7.67 | m | - |

| Hmeta (PPh₃) | 7.54 | m | - |

| Hortho (PPh₃) | 7.29 | t | 9.07 |

| HCp | 6.62 | s | - |

Data adapted from a study on [Co(η⁵-C₅H₅)(PPh₃)(bipy)][(CF₃SO₃)₂] in (CD₃)₂CO. nih.gov Multiplicities are denoted as d (doublet), t (triplet), m (multiplet), and s (singlet).

Advanced Computational Chemistry Methodologies

Advanced computational chemistry methodologies are pivotal in modern inorganic chemistry for elucidating the electronic structure, predicting properties, and interpreting the complex spectroscopic data of transition metal compounds like this compound. acs.orgnih.govresearchgate.net These methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of cobalt(III) complexes. nih.gov It is used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic structures. daneshyari.comresearchgate.net For instance, DFT calculations have been successfully employed to study cobalt(III) cyanide derivatives, such as the dinuclear complex Cp₂Co₂(CN)₄, revealing the relative energies of different spin states and confirming that structures with non-bonding Co···Co distances are energetically favored, as expected for Co(III) systems. nih.gov DFT is also used to analyze the nature of chemical bonds and intermolecular interactions within the crystal structures of these complexes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. nih.govnih.gov It is particularly valuable for calculating the electronic absorption spectra of Co(III) complexes. acs.org By calculating the energies and oscillator strengths of electronic transitions, TD-DFT allows for the assignment of bands observed in experimental UV-Vis spectra to specific types of transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d (metal-centered) transitions. nih.govacs.org

The DFT/Restricted Open-Shell Configuration Interaction with Singles (DFT/ROCIS) method is a specialized computational approach designed for calculating electronic transitions, particularly the core-level spectra of transition metal compounds. This method combines the efficiency of DFT with the robustness of a configuration interaction approach to accurately describe the complex multiplet effects that arise from the interaction between unpaired electrons and core holes. While it has been applied to calculate the L-edge X-ray absorption spectra of various transition metals, its application is particularly noted for systems with open-shell configurations, such as high-spin Co(II) complexes. researchgate.net The method involves a multi-reference approach that can treat spin-orbit coupling, which is crucial for interpreting X-ray Magnetic Circular Dichroism (XMCD) spectra. researchgate.net

Ab Initio Ligand Field Theory (aiLFT) is a powerful computational tool that bridges rigorous quantum chemical calculations with the traditional concepts of Ligand Field Theory (LFT). acs.org This method extracts all relevant LFT parameters—such as the ligand field splitting (10Dq), Racah parameters (B and C), and spin-orbit coupling constants—directly from high-level ab initio calculations, typically based on a Complete Active Space Self-Consistent Field (CASSCF) wave function with corrections for dynamic correlation (e.g., NEVPT2). nih.govnih.govacs.org

By avoiding empirical fitting to experimental data, aiLFT provides an unbiased, quantitative description of the metal-ligand bonding. For a low-spin d⁶ system like cobalt(III) cyanide, aiLFT can be used to quantify the properties of the cyanide ligand. For example, in the isoelectronic Fe(II) system [Fe(CN)₆]⁴⁻, aiLFT shows that the cyanide anion (CN⁻) acts as a strong-field ligand, characterized by being a weak σ donor but a strong π donor. rsc.org This detailed insight into the nature of the Co-CN bond is crucial for understanding the electronic structure and reactivity of the complex.

A primary application of advanced computational methodologies is the interpretation of experimental spectra and the prediction of electronic properties. nih.govresearchgate.net Computational models provide a direct link between the observed spectroscopic features and the underlying electronic structure.

For cobalt(III) complexes, TD-DFT calculations are routinely used to simulate UV-Vis absorption spectra. The calculated transition energies and intensities can be compared directly with experimental spectra to assign specific absorption bands. daneshyari.comnih.gov For example, the weak bands observed in the visible region for many octahedral Co(III) complexes can be confidently assigned to spin-forbidden metal-centered (d-d) transitions, while more intense bands in the UV region are often assigned to charge-transfer transitions, an interpretation strongly supported by TD-DFT results. nih.govacs.org DFT calculations also aid in the interpretation of other types of spectra, such as vibrational (IR) and NMR spectra, by predicting vibrational frequencies and chemical shieldings. rsc.orgresearchgate.net

Beyond interpreting spectra, these methods can predict a range of electronic properties before a compound is even synthesized. This includes redox potentials, magnetic properties, and the relative stability of different isomers or spin states. nih.govunl.edu Such predictions are invaluable for the rational design of new materials with desired functions. rsc.org

The table below presents a comparison of experimental and TD-DFT calculated electronic transition data for a representative cobalt(III) complex, highlighting the role of computation in spectral interpretation.

| Complex | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Calculated Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| [Co(LCNC)₂]+ | 430 | 430 | 0.224 | MLCT |

| ~408 (shoulder) | 408 | - | ILCT |

Data adapted from a study on a Cobalt(III) Carbene Complex. nih.gov Assignments are Metal-to-Ligand Charge Transfer (MLCT) and Intra-Ligand Charge Transfer (ILCT).

Reactivity and Reaction Mechanisms of Hexacyanocobaltate Iii Complexes

Ligand Substitution Reactions and Kinetics

Ligand substitution in octahedral d⁶ low-spin complexes like hexacyanocobaltate(III) is typically a slow process. The filled t₂g orbitals and empty e₉* orbitals create a stable electronic configuration that results in a high activation energy for substitution reactions.

Mechanism of Cyanide Ligand Exchange

The exchange of a coordinated cyanide ligand with a free cyanide ion in solution (e.g., using an isotopic label like ¹⁴CN⁻) is exceptionally slow for the hexacyanocobaltate(III) ion. This inertness is a hallmark of low-spin d⁶ cobalt(III) complexes.

The mechanism for such a substitution is generally considered to be dissociative (D) or dissociative interchange (Iₑ).

Dissociative (D) Mechanism: This pathway involves a slow, rate-determining step where a cyanide ligand dissociates from the cobalt center, forming a five-coordinate intermediate, [Co(CN)₅]²⁻. This intermediate then rapidly reacts with an incoming cyanide ligand to reform the hexacoordinate complex. [Co(CN)₆]³⁻ ⇌ [Co(CN)₅]²⁻ + CN⁻ (slow) [Co(CN)₅]²⁻ + CN⁻ → [Co(CN)₅(CN)]³⁻ (fast)

The rate of this reaction would be primarily dependent on the concentration of the hexacyanocobaltate(III) complex and independent of the concentration of the incoming cyanide ligand, following a first-order rate law: Rate = k₁[[Co(CN)₆]³⁻]. The formation of the transition state involves the breaking of a Co-CN bond, which typically results in a positive entropy of activation (ΔS‡).

Influence of Incoming Ligands and Solvent Effects

In a purely dissociative mechanism, the nature of the incoming ligand has little to no effect on the reaction rate, as it is not involved in the rate-determining step. However, for an interchange (Iₑ) mechanism, where the incoming ligand enters the outer coordination sphere and influences the dissociation of the leaving group, some minor dependence on the entering ligand's identity might be observed.

The solvent can play a significant role in ligand substitution reactions. In aqueous solutions, a water molecule can act as the incoming ligand in a process called aquation. However, for hexacyanocobaltate(III), this process is extremely slow under normal conditions. In a dissociative pathway, the solvent can assist in stabilizing the five-coordinate intermediate. For reactions in non-aqueous solvents, the polarity and coordinating ability of the solvent can influence reaction rates. Solvents with strong coordinating properties might compete with the incoming ligand for the intermediate, potentially altering the reaction pathway.

Photochemical Reaction Pathways

Unlike its thermal inertness, hexacyanocobaltate(III) displays significant photochemical activity. Irradiation with ultraviolet light, particularly at its ligand-to-metal charge transfer (LMCT) bands, can induce ligand substitution reactions.

Photoaquation Mechanisms

The primary photochemical reaction for [Co(CN)₆]³⁻ in aqueous solution is photoaquation, where a cyanide ligand is replaced by a water molecule.

[Co(CN)₆]³⁻ + H₂O --(hν)--> [Co(CN)₅(H₂O)]²⁻ + CN⁻

The quantum yield for this reaction upon ligand field excitation is approximately 0.31. Early mechanistic proposals suggested that the electronically excited complex, [Co(CN)₆]³⁻*, might undergo a dissociative decay to produce a five-coordinate intermediate, similar to the one proposed in thermal reactions. However, flash photolysis experiments have cast doubt on a simple dissociative pathway, leading to the proposal of an interchange mechanism. In this photointerchange mechanism, a water molecule from the outer solvent sphere interacts with the excited complex, and the exchange with an inner-sphere cyanide ligand occurs concurrently with the radiationless decay back to the ground electronic state.

Identification and Role of Excited Triplet State Intermediates

Time-resolved X-ray absorption spectroscopy has provided strong evidence for the critical role of a long-lived excited triplet state intermediate in the photoaquation of [Co(CN)₆]³⁻. Upon photoexcitation, the initial singlet state rapidly converts to a ligand-field triplet state, ³T₁₉. This triplet state has a significantly longer lifetime (on the nanosecond scale) compared to the corresponding state in the isoelectronic hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻.

Density functional theory calculations reveal that the ³T₁₉ excited state in [Co(CN)₆]³⁻ is weakly bound, whereas in [Fe(CN)₆]⁴⁻ it is dissociative. This fundamental difference in the nature of the triplet state intermediate explains the observed differences in their photochemical reactivity and quantum yields. The quasi-bound nature of the cobalt complex's triplet state makes ligand dissociation less efficient, leading to a lower photoaquation quantum yield compared to the iron analogue.

| Property | [Co(CN)₆]³⁻ | [Fe(CN)₆]⁴⁻ (for comparison) |

|---|---|---|

| Excited State | ³T₁₉ | ³T₁₉ |

| Nature of Triplet State | Weakly Bound | Dissociative |

| Triplet State Lifetime | ~2.6 ns | a few picoseconds |

| Photoaquation Quantum Yield | ~0.31 | ~0.89 |

Control of Photoreactions using Supramolecular Hosts

The reactivity of hexacyanocobaltate(III) can be modified by using supramolecular hosts. These large molecules can encapsulate the complex ion, creating a distinct microenvironment that alters its photochemical behavior. Research has shown that enclosing the [Co(CN)₆]³⁻ anion within a polyammonium macrocyclic receptor partially hinders the cyanide photoaquation reaction. nih.gov

This control is achieved through the host-guest interactions, which can restrict the approach of solvent molecules (water) to the coordination sphere of the cobalt center. By physically shielding the complex, the supramolecular host reduces the efficiency of the photo-induced ligand exchange. This demonstrates a powerful strategy for controlling and directing the photochemical pathways of transition metal complexes by using tailored receptor molecules. nih.gov

Redox Chemistry and Electron Transfer Processesrsc.org

The redox behavior of hexacyanocobaltate(III) is central to its chemical reactivity, with the Co(III)/Co(II) couple playing a pivotal role in various electron transfer processes. The stability of the cobalt oxidation states and the kinetics of electron transfer are significantly influenced by the cyanide ligand environment.

Investigations of the Co(III)/Co(II) Couple in a Cyanide Environment

The hexacyanocobaltate(III) complex, [Co(CN)6]3-, is notably stable. The potential of the Co(III)/Co(II) redox couple for this complex is reported to be -0.8 V, indicating a significant stabilization of the Co(III) oxidation state. chegg.com This stability is attributed to the strong ligand field provided by the six cyanide ligands. In contrast to many other cobalt complexes, the redox behavior of [Co(CN)6]3- is not readily observed in conventional aqueous or nonaqueous solutions. rsc.orgnih.govnih.gov

Electron transfer reactions involving cobalt-cyanide complexes can proceed through either outer-sphere or inner-sphere mechanisms. In an outer-sphere mechanism, the coordination shells of the reactants remain intact, and the electron transfers through space. wikipedia.orgyork.ac.uk The rate of these reactions is influenced by the reorganization energy required for the changes in bond lengths and the surrounding solvent molecules upon electron transfer. For octahedral cobalt complexes, the rate of self-exchange reactions is correlated with changes in the population of the eg orbitals, which strongly affect the metal-ligand bond lengths. wikipedia.org For instance, the self-exchange rate for the [Co(bipy)3]2+/[Co(bipy)3]3+ pair is relatively slow (18 M−1s−1) due to the change in electron configuration from high-spin Co(II) to low-spin Co(III). wikipedia.org

Dielectric-Dependent Electron Transfer in Solid Solutions

The dielectric environment plays a crucial role in the electron transfer behavior of hexacyanocobaltate(III). rsc.orgnih.govnih.gov While the direct electrochemical behavior of [Co(CN)6]3- is difficult to observe in typical solutions, studies have successfully demonstrated its redox activity in a solid solution of sodium chloride (NaCl). rsc.orgnih.govnih.gov By doping [Co(CN)6]3- into single microcrystals of NaCl, researchers were able to obtain well-defined redox behavior for the Co(III)/Co(II) couple. nih.gov

Density Functional Theory (DFT) calculations have shown that when [Co(CN)6]3- anions occupy the lattice units of NaCl65- in the NaCl microcrystal, the redox energy barrier for the [Co(CN)6]3-/4- couple is significantly decreased. rsc.orgnih.govnih.gov This is attributed to the low dielectric constant of NaCl (ε ≈ 6.0 F m−1) compared to water (ε ≈ 78.3 F m−1). rsc.org The low dielectric environment of the NaCl microcrystal stabilizes the low-spin [Co(CN)6]4- anion and lowers the activation energy for the redox process, making the electron transfer thermodynamically and kinetically more favorable. rsc.orgnih.gov This research highlights that a suitable dielectric environment can reveal electron transfer behaviors that are not observable in conventional electrolyte solutions and suggests that NaCl solid solutions could serve as a potential medium for solid-state electrochemistry. rsc.orgrsc.orgnih.govnih.gov

Catalytic Applications and Mechanistic Studies

Hexacyanocobaltate(III) complexes, particularly in the form of double metal cyanides, have emerged as effective catalysts in various chemical transformations. Their unique structural and electronic properties enable them to facilitate reactions with high activity and selectivity.

Role as Heterogeneous Catalysts (e.g., Double Metal Cyanides)

Double metal cyanide (DMC) complexes, such as zinc hexacyanocobaltate(III), are well-established heterogeneous catalysts, most notably for epoxide polymerization. google.com These catalysts are typically prepared by reacting aqueous solutions of metal salts (e.g., ZnCl2) and metal cyanide salts (e.g., K3[Co(CN)6]). nih.govmdpi.com The resulting solid DMC catalysts possess a robust framework structure with high stability and are strictly Lewis acidic. nih.gov

The catalytic activity of DMC catalysts is significant in the ring-opening polymerization (ROP) of epoxides, such as propylene (B89431) oxide, to produce polyether polyols. google.comnih.gov These polyols are key components in the manufacturing of polyurethanes used in coatings, foams, and elastomers. google.com The catalysts have also shown high activity for the ROP of other cyclic monomers like ε-caprolactone and δ-valerolactone. nih.gov Kinetic studies on the propoxylation of polyols using Co/Zn DMC catalysts suggest that the catalysis proceeds via an external attack of hydroxyl chain ends on the coordinated propylene oxide. rsc.org Beyond ROP, DMC catalysts have demonstrated potential in a wide array of reactions, including the synthesis of hyperbranched polymers, lactone polymerization, esterification, and oxidation reactions. mdpi.com

Catalysis in Organic Transformations (e.g., Amino Acid Oligomerization)

Metal(II) hexacyanocobaltate(III) (MHCCo) complexes have been shown to act as heterogeneous catalysts for the oligomerization of amino acids. In one study, various MHCCo complexes were synthesized and their catalytic activity in the condensation of glycine (B1666218) and alanine (B10760859) was investigated. It was found that zinc hexacyanocobaltate(III) (ZnHCCo) exhibited the most significant catalytic properties, facilitating the formation of glycine oligomers up to a tetramer.

The proposed mechanism involves the coordination of the amino acid to the metal center on the surface of the MHCCo complex, which facilitates the formation of peptide bonds. The catalytic efficiency is influenced by the nature of the external metal ion (M2+).

Below is a data table summarizing the catalytic activity of different Metal(II) Hexacyanocobaltate(III) complexes in the oligomerization of glycine.

Table 1: Catalytic Oligomerization of Glycine by Metal(II) Hexacyanocobaltate(III) Complexes

| Catalyst | Glycine Oligomerization Product |

|---|---|

| ZnHCCo | Tetramer |

| MnHCCo | Trimer |

| NiHCCo | Trimer |

| FeHCCo | Dimer |

Data sourced from a study on the role of metal(II) hexacyanocobaltate(III) surface chemistry for prebiotic peptides synthesis.

Chemical Interactions with Other Metal Centers (e.g., Anation Reactions)

Anation is a fundamental reaction in coordination chemistry involving the replacement of a coordinated neutral ligand, typically water, by an anion. wikipedia.orgscribd.com Hexacyanocobaltate(III) can participate in such reactions, interacting with other metal centers.

An example of this is the anation reaction of the aquapentaamminechromium(III) ion, [Cr(NH3)5(H2O)]3+, by the hexacyanocobaltate(III) ion, [Co(CN)6]3-. acs.org The kinetics and mechanism of this reaction have been studied, providing insight into the interaction between these two metal complexes. The mechanism of anation reactions often involves the initial formation of an ion pair between the cationic complex and the incoming anion in the second coordination sphere, followed by the dissociation of the water ligand. wikipedia.org

The general mechanism for an anation reaction can be represented in two steps:

Ion Pair Formation (fast equilibrium): [M(L)n(H2O)]x+ + Ay- ⇌ {[M(L)n(H2O)]x+, Ay-}

Ligand Substitution (slow, rate-determining step): {[M(L)n(H2O)]x+, Ay-} → M(L)nA+ + H2O